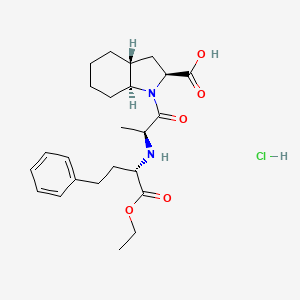

Trandolapril hydrochloride

Vue d'ensemble

Description

Trandolapril hydrochloride is a medication belonging to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used to treat high blood pressure, heart failure, and to improve survival following a heart attack. Trandolapril is a prodrug, which means it is metabolized in the body to its active form, trandolaprilat .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trandolapril hydrochloride involves several steps:

Crystallization: A mixture of racemic benzyl trans-(2S, 3aR, 7aS)-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt and benzyl trans-(2R, 3aS, 7aR)-octahydro-1H-indole carboxylate p-toluene sulphonic acid salt is crystallized to enrich the purity.

Optical Resolution: The racemic mixture is resolved using (−)-dibenzoyl-L-tartaric acid monohydrate.

Reaction: The benzyl ester is reacted with N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-(S)-alanine N-carboxy anhydride to obtain trandolapril benzyl ester.

Hydrogenolysis: The benzyl ester is hydrogenolyzed to yield crude trandolapril.

Crystallization: The crude trandolapril is crystallized from a mixture of ethanol and diisopropyl ether

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions

Trandolapril hydrochloride undergoes several types of chemical reactions:

Hydrolysis: It is hydrolyzed in the liver to its active form, trandolaprilat.

Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.

Substitution: The compound can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis in the liver.

Substitution: Specific reagents and conditions depend on the desired substitution product.

Major Products Formed

Trandolaprilat: The active form of this compound formed through hydrolysis.

Applications De Recherche Scientifique

Trandolapril hydrochloride has various scientific research applications:

Mécanisme D'action

Trandolapril hydrochloride acts by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, trandolapril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The active form, trandolaprilat, is approximately eight times more potent as an ACE inhibitor .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ramipril: Another ACE inhibitor with a similar structure but contains a cyclohexane group.

Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.

Enalapril: A prodrug similar to trandolapril, converted to its active form enalaprilat in the body.

Uniqueness

Trandolapril hydrochloride is unique due to its longer half-life compared to other ACE inhibitors, allowing for less frequent dosing . It also has a distinct chemical structure that contributes to its specific pharmacokinetic and pharmacodynamic properties .

Activité Biologique

Trandolapril hydrochloride is a non-sulhydryl prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is primarily used in the management of hypertension and congestive heart failure (CHF), as well as for improving survival rates following myocardial infarction (MI). This article explores the biological activity of trandolapril, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and relevant case studies.

Pharmacodynamics

Trandolapril is metabolized in the liver to its active form, trandolaprilat, which inhibits ACE. This inhibition leads to a decrease in the conversion of angiotensin I to angiotensin II (ATII), a potent vasoconstrictor. The reduction in ATII levels results in decreased vascular resistance and blood pressure, alongside increased plasma renin activity due to the loss of feedback inhibition from ATII .

Mechanism of Action:

- Inhibition of ACE: Reduces angiotensin II formation.

- Decreased Vasoconstriction: Lowers blood pressure.

- Increased Renin Activity: Due to negative feedback loss.

Pharmacokinetics

The pharmacokinetic profile of trandolapril is characterized by variable absorption and extensive first-pass metabolism:

- Bioavailability: Approximately 10% for trandolapril and 70% for trandolaprilat after oral administration.

- Peak Plasma Levels: Trandolapril peaks at about 1 hour, while trandolaprilat peaks between 4 to 10 hours post-administration.

- Half-Life: The elimination half-life for trandolapril is about 6 hours, whereas trandolaprilat has a steady-state half-life of approximately 22.5 hours.

- Volume of Distribution: About 18 liters for trandolapril.

- Protein Binding: Approximately 80% for trandolapril and concentration-dependent binding for trandolaprilat ranging from 65% to 94% .

Clinical Efficacy

Trandolapril has been extensively studied for its effectiveness in controlling blood pressure and improving cardiovascular outcomes. The following table summarizes key findings from clinical trials:

| Study Name | Population | Dosage | Outcome |

|---|---|---|---|

| TRACE Study | Post-MI patients with LV dysfunction | 1-4 mg daily | Reduced all-cause mortality (RR = 0.78, p = 0.001) |

| PEACE Study | Patients with coronary artery disease | TBD | Ongoing evaluation for cardioprotective effects |

| Clinical Trials Comparison | Mild to moderate hypertension | 2 mg daily | Effective BP control with trough/peak ratio >50% |

Key Findings:

- In the TRACE study, patients receiving trandolapril experienced a significant reduction in mortality rates compared to those on placebo, highlighting its cardioprotective effects post-MI .

- Trandolapril demonstrated comparable antihypertensive efficacy to enalapril, making it a viable option for managing hypertension .

Case Studies

Several case studies have illustrated the practical applications and effectiveness of trandolapril:

-

Case Study on Hypertension Management:

A cohort study involving elderly patients showed that adding trandolapril to existing antihypertensive regimens significantly improved blood pressure control. The percentage of patients achieving target BP (<140/90 mm Hg) increased from 6.7% to 41.3% after initiation of trandolapril therapy (p <0.0001) . -

Impact on CHF:

Limited data indicate that trandolapril may provide symptomatic relief in patients with CHF. Although not as extensively studied as other ACE inhibitors, it is recommended as part of first-line therapy due to its favorable profile .

Propriétés

IUPAC Name |

(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H/t16-,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWMJYOGMUVGO-REWXTUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@@H]3C[C@H]2C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90236593 | |

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87725-72-2 | |

| Record name | 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydro-, monohydrochloride, (2S,3aR,7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87725-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trandolapril hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087725722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trandolapril hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90236593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANDOLAPRIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EY8XK2J4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.